Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)-
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Overview
Description
Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- is a chemical compound known for its unique spirocyclic structure. This compound is part of the diazaspiro family, which is characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the amino group and the nitrile groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective formation of the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthetic routes. This typically includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other functional groups.
Substitution: The amino group and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decane: This compound shares the spirocyclic structure but contains sulfur atoms, which can alter its chemical properties and reactivity.
3-Amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitrile: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
Propanedinitrile, (3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)- is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
728885-32-3 |
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Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(3-amino-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H13N5/c12-6-8(7-13)9-10(14)16-11(15-9)4-2-1-3-5-11/h15H,1-5H2,(H2,14,16) |
InChI Key |
ZKQWEZBUSWLDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=C(C#N)C#N)C(=N2)N |
Origin of Product |
United States |
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